2,5-Dichlorobenzamide
Overview
Description
2,5-Dichlorobenzamide is a chemical compound that is part of a broader class of benzamide derivatives. These compounds have been studied for various biological activities, including their role as antagonists to the serotonin-3 (5-HT3) receptor. The structure of benzamide derivatives can be modified to enhance their activity and specificity towards certain biological targets .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives has been explored in several studies. For instance, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized to evaluate their 5-HT3 receptor antagonistic activity. These derivatives included various heteroalicyclic rings such as pyrrolidine, morpholine, and diazepine rings . Another study reported the synthesis of 3,5-dichlorobenzamide derivatives by reacting 3,5-dichlorobenzoyl chloride with arylamine compounds. The structures of these compounds were confirmed using nuclear magnetic resonance and infrared spectroscopy, and some were further analyzed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of dichlorobenzamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal structures of some of these compounds. For example, the crystal structure of 3,5-dichloro-N-(2-chlorophenyl)benzamide was found to crystallize in a triclinic space group, while 3,5-dichloro-N-(4-chlorophenyl)benzamide has a monoclinic Pn symmetry . The molecule of methyl 2-(3-chlorobenzamido)benzoate, another benzamide derivative, was observed to have its chlorobenzamide and benzoate units almost co-planar, which may influence its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of dichlorobenzamide derivatives can lead to various transformations, especially in environmental contexts. For instance, the herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformation in soil, resulting in products such as 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methyleneoxazoline and N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide through cyclization and hydrolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorobenzamide derivatives are influenced by their molecular structure. The intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solubility, stability, and reactivity. For example, in the crystal structure of methyl 2-(3-chlorobenzamido)benzoate, weak hydrogen bonds and π-stacking contribute to the stability of the dimeric structures formed in the crystal lattice . The metabolism of these compounds in biological organisms, such as rats and mice, involves excretion and transformation into various metabolites, which can be studied through techniques like autoradiography .
Scientific Research Applications
Application 1: Synthesis of Benzamides
- Summary of the Application : Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4 ) . This method is used for the preparation of benzamide derivatives, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
- Methods of Application or Experimental Procedures : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .
- Results or Outcomes : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
Application 2: Synthesis of Dichlorobenzamide Derivatives
- Summary of the Application : A series of 3,5-dichlorobenzamide compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which was prepared from 3,5-dichlorobenzonitrile .
- Methods of Application or Experimental Procedures : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
- Results or Outcomes : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy, of which structures of compounds 4 and 6 were established by X-ray crystallography .
Safety And Hazards
properties
IUPAC Name |
2,5-dichlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHJIYQWKWHDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073985 | |
Record name | Benzamide, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzamide | |
CAS RN |
5980-26-7 | |
Record name | 2,5-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5980-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DICHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4ZCW2E9FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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